Cas no 458-46-8 ((E)-3-(3-fluorophenyl)prop-2-enoic acid)

(E)-3-(3-Fluorophenyl)prop-2-enoic acid is a fluorinated cinnamic acid derivative characterized by its α,β-unsaturated carboxylic acid structure. The presence of the fluorine substituent at the meta position of the phenyl ring enhances its electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. This compound exhibits potential utility in the development of pharmaceuticals, agrochemicals, and functional materials due to its reactivity in conjugate addition, cyclization, and cross-coupling reactions. Its well-defined structure and high purity ensure consistent performance in research and industrial applications. The fluorine moiety further contributes to improved metabolic stability and binding affinity in bioactive molecules.
(E)-3-(3-fluorophenyl)prop-2-enoic acid structure
458-46-8 structure
商品名:(E)-3-(3-fluorophenyl)prop-2-enoic acid
CAS番号:458-46-8
MF:C9H7O2F
メガワット:166.14908
MDL:MFCD00004383
CID:37543
PubChem ID:1551219

(E)-3-(3-fluorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-Fluorophenyl)acrylic acid
    • 3-Fluorocinnamic Acid
    • 3-(3-FLUOROPHENYL)PROPIONIC ACID
    • 3-(3-Fluorophenyl)propenoic acid
    • 2- Fluorocinnamic acid
    • (E)-3-(3-fluorophenyl)prop-2-enoic acid
    • m-Fluorocinnamic acid
    • (E)-3-(3-Fluorophenyl)acrylic acid
    • EN300-364799
    • NSC-73988
    • 20595-30-6
    • trans-3-Fluorocinnamic acid
    • m-fluoro-cinnamic acid
    • GEO-03551
    • J-510607
    • InChI=1/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
    • 2-Propenoic acid, 3-(3-fluorophenyl)-, (2E)-
    • NSC73988
    • AKOS000263734
    • CK2538
    • MFCD00004383
    • J-013450
    • trans-3-Fluorocinnamic acid, 98%
    • 2-Propenoic acid, 3-(3-fluorophenyl)-
    • P19618
    • (E)-m-Fluorocinnamic acid
    • 3-Fluorocinnamicacid
    • EINECS 243-902-1
    • EINECS 207-281-0
    • (2E)-3-(3-Fluorophenyl)-2-propenoic acid
    • AM20060150
    • DTXSID001276012
    • trans 3-fluorocinnamic acid
    • PS-6565
    • EN300-17727
    • NSC 73988
    • CS-0130442
    • Meta-fluorocinnamate
    • Z2935925467
    • NS00043015
    • 458-46-8
    • 3-(3-fluoro-phenyl)-acrylic acid
    • AC-3070
    • SCHEMBL79650
    • F0264
    • trans-3-(3-Fluorophenyl)propenoic acid
    • RTSIUKMGSDOSTI-SNAWJCMRSA-
    • (2E)-3-(3-Fluorophenyl)Prop-2-Enoic Acid
    • 3-(3-fluorophenyl)prop-2-enoic acid
    • STL353610
    • MDL: MFCD00004383
    • インチ: InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)
    • InChIKey: RTSIUKMGSDOSTI-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)F)C=CC(=O)O

計算された属性

  • せいみつぶんしりょう: 168.05900
  • どういたいしつりょう: 166.043
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 37.3A^2
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 0.892
  • ゆうかいてん: 165.0 to 168.0 deg-C
  • ふってん: 125 ºC
  • フラッシュポイント: 230 °F
  • 屈折率: 1.507
  • PSA: 37.30000
  • LogP: 1.84290
  • ようかいせい: 未確定

(E)-3-(3-fluorophenyl)prop-2-enoic acid セキュリティ情報

(E)-3-(3-fluorophenyl)prop-2-enoic acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

(E)-3-(3-fluorophenyl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-17727-10.0g
3-(3-fluorophenyl)prop-2-enoic acid
458-46-8 95.0%
10.0g
$200.0 2025-02-19
abcr
AB103896-100 g
3-Fluorocinnamic acid, 98%; .
458-46-8 98%
100 g
€147.40 2023-07-20
Apollo Scientific
PC3731-25g
3-Fluorocinnamic acid
458-46-8 98%
25g
£17.00 2025-02-21
TRC
F532075-50000mg
(E)-3-(3-Fluorophenyl)acrylic Acid
458-46-8
50g
$121.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201082-100g
3-Fluorocinnamic acid
458-46-8 98%
100g
¥593.00 2024-05-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F86290-100g
3-Fluorocinnamic acid
458-46-8
100g
¥426.0 2021-09-09
OTAVAchemicals
1512411-250MG
(2E)-3-(3-fluorophenyl)prop-2-enoic acid
458-46-8 95%
250MG
$173 2023-06-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F86290-25g
3-Fluorocinnamic acid
458-46-8 98%
25g
¥112.0 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95633-5G
(E)-3-(3-fluorophenyl)prop-2-enoic acid
458-46-8 97%
5g
¥ 376.00 2023-04-13
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F156726-100g
(E)-3-(3-fluorophenyl)prop-2-enoic acid
458-46-8 >98.0%(T)
100g
¥802.90 2023-09-02

(E)-3-(3-fluorophenyl)prop-2-enoic acid 関連文献

(E)-3-(3-fluorophenyl)prop-2-enoic acidに関する追加情報

Recent Advances in the Study of (E)-3-(3-fluorophenyl)prop-2-enoic acid (CAS: 458-46-8) in Chemical Biology and Pharmaceutical Research

(E)-3-(3-fluorophenyl)prop-2-enoic acid (CAS: 458-46-8) is a fluorinated derivative of cinnamic acid that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its α,β-unsaturated carboxylic acid moiety and a fluorine substituent on the phenyl ring, exhibits unique physicochemical properties that make it a promising scaffold for the design of bioactive molecules. Recent studies have explored its role as a building block for the synthesis of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial drug discovery.

One of the most notable advancements in the study of (E)-3-(3-fluorophenyl)prop-2-enoic acid is its application as a Michael acceptor in the development of covalent inhibitors. Researchers have leveraged the electrophilic nature of the α,β-unsaturated carbonyl group to design compounds that selectively target cysteine residues in disease-relevant proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this scaffold in the development of irreversible inhibitors for Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies. The study reported that derivatives of (E)-3-(3-fluorophenyl)prop-2-enoic acid exhibited enhanced selectivity and potency compared to earlier generations of BTK inhibitors.

In addition to its role in covalent inhibition, (E)-3-(3-fluorophenyl)prop-2-enoic acid has shown promise as a modulator of inflammatory pathways. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that structural analogs of this compound can effectively suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. The fluorine atom at the 3-position of the phenyl ring was found to be critical for this activity, as it enhanced the compound's binding affinity to key regulatory proteins while improving metabolic stability.

The pharmacokinetic properties of (E)-3-(3-fluorophenyl)prop-2-enoic acid and its derivatives have also been a focus of recent research. Studies utilizing advanced analytical techniques, including LC-MS/MS and microsomal stability assays, have provided valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile. These investigations have highlighted the importance of the fluorine substituent in modulating the compound's lipophilicity and membrane permeability, factors that are crucial for oral bioavailability.

Looking forward, researchers are exploring the potential of (E)-3-(3-fluorophenyl)prop-2-enoic acid in targeted drug delivery systems. Preliminary work has demonstrated that this scaffold can be conjugated to nanoparticles and antibody-drug conjugates (ADCs) to enhance tissue specificity and reduce off-target effects. As the field of precision medicine continues to advance, the versatility of (E)-3-(3-fluorophenyl)prop-2-enoic acid as a multifunctional building block is expected to play an increasingly important role in the development of next-generation therapeutics.

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